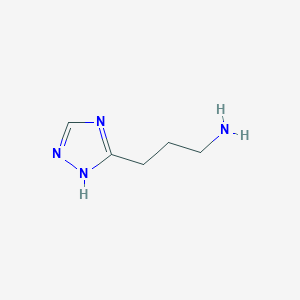![molecular formula C13H18N2O2 B6142855 [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine CAS No. 1016685-06-5](/img/structure/B6142855.png)
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine, also known as 3-MMC, is a synthetic drug that has been studied for its potential applications in the medical and scientific fields. It is a derivative of the stimulant cathinone, and is structurally similar to the popular recreational drug mephedrone. 3-MMC has been studied for its potential to act as a stimulant, antidepressant, anxiolytic, and anorectic agent.
科学的研究の応用
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine has been studied for its potential applications in the medical and scientific fields. It has been studied as a potential antidepressant and anxiolytic agent, as well as an anorectic. It has also been studied for its potential to act as a stimulant, and it has been shown to have an effect on the central nervous system, as well as on the cardiovascular and respiratory systems. Additionally, this compound has been studied for its potential to act as a neuroprotective agent, and it has been shown to reduce inflammation and oxidative stress.
作用機序
The mechanism of action of [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine is not fully understood. It is believed to act as a stimulant and anorectic agent by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It is also believed to act as an antidepressant and anxiolytic agent by increasing the levels of the neurotransmitters GABA and glutamate. Additionally, this compound is believed to act as a neuroprotective agent by reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have an effect on the central nervous system, as well as on the cardiovascular and respiratory systems. It has been shown to increase heart rate, blood pressure, and respiration rate. Additionally, this compound has been shown to increase alertness and reduce fatigue. It has also been shown to have an effect on the reward system, and it has been shown to increase the release of dopamine and serotonin.
実験室実験の利点と制限
The advantages of using [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine in laboratory experiments include its potential to act as a stimulant, antidepressant, anxiolytic, and anorectic agent. Additionally, it has been shown to have an effect on the central nervous system, as well as on the cardiovascular and respiratory systems. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
将来の方向性
There are a number of potential future directions for further research on [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine. These include further research into its mechanism of action, its potential applications in the medical and scientific fields, and its potential to act as a neuroprotective agent. Additionally, further research into the effects of this compound on the reward system, as well as its potential to act as an antidepressant and anxiolytic agent, would be beneficial. Finally, further research into the potential side effects of this compound would also be beneficial.
合成法
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine is a synthetic drug that can be synthesized using a variety of methods. The most common method is the reaction of 2-methylmorpholine-4-carbonyl chloride with phenylmethanamine. This reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the resulting product is this compound. Other methods of synthesis include the reaction of 2-methylmorpholine-4-carbonyl chloride with methylamine or dimethylamine, as well as the reaction of 2-methylmorpholine-4-carbonyl chloride with dimethyl sulfate.
特性
IUPAC Name |
[3-(aminomethyl)phenyl]-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-15(5-6-17-10)13(16)12-4-2-3-11(7-12)8-14/h2-4,7,10H,5-6,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQJRVSQWKXAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B6142777.png)


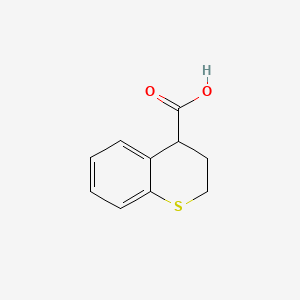
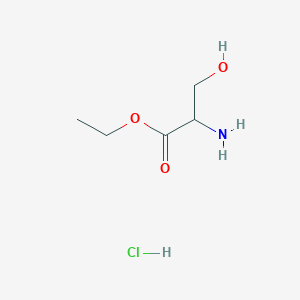
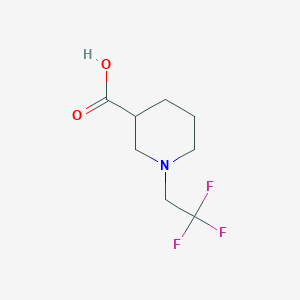
![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)
![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)
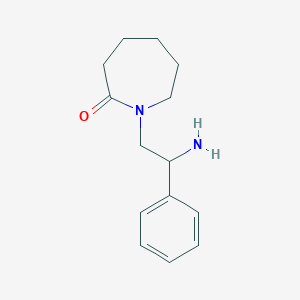
![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)

